4-Fluoro-N-(1H-indol-6-ylmethyl)aniline is an organic compound characterized by the presence of a fluorine atom and an indole moiety. Its molecular formula is and it has a CAS number of 1638253-58-3 . This compound belongs to the class of fluoroanilines, which are known for their diverse applications in pharmaceuticals and organic synthesis. The compound's structure includes a fluorine atom attached to a phenyl ring, which is further substituted with an indole group, making it of interest in medicinal chemistry due to its potential biological activities.
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline is classified as a fluoroaniline derivative. Fluoroanilines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their reactivity and ability to participate in electrophilic aromatic substitution reactions. The compound can be sourced from chemical suppliers and is often utilized in research settings for its potential therapeutic applications .
The synthesis of 4-fluoro-N-(1H-indol-6-ylmethyl)aniline typically involves several steps, including:
The reaction conditions must be carefully controlled to optimize yields and minimize by-products. For instance, temperature, solvent choice, and reaction time can significantly influence the outcome of the synthesis .
The molecular structure of 4-fluoro-N-(1H-indol-6-ylmethyl)aniline features:
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-fluoro-N-(1H-indol-6-ylmethyl)aniline involves its interaction with biological macromolecules:
Key physical properties include:
Chemical properties include:
Relevant data from PubChem indicates that this compound exhibits typical characteristics associated with fluoroanilines .
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline has several scientific uses:
The ongoing research into its biological activities continues to highlight its potential significance in medicinal chemistry and related fields .
The indole scaffold represents a privileged heterocyclic framework in medicinal chemistry due to its exceptional structural versatility and capacity for diverse biological interactions. Its bicyclic structure—comprising a benzene ring fused with a pyrrole ring—confers unique electronic properties that facilitate binding to multiple biological targets. This adaptability enables the design of compounds targeting oncogenic pathways, metabolic disorders, and infectious diseases. Indole derivatives achieve this by modulating protein-protein interactions, enzyme activity, and receptor signaling through strategic substitutions at key positions (C-2, C-3, N-1) [1] [9].
Notably, the indole nucleus is integral to several FDA-approved anticancer agents:
Table 1: Approved Indole-Based Anticancer Drugs and Their Targets
Compound | Primary Target | Therapeutic Application |
---|---|---|
Sunitinib | VEGFR/PDGFR | Renal cell carcinoma |
Osimertinib | EGFR | Non-small cell lung cancer |
Panobinostat | HDAC | Multiple myeloma |
Alectinib | ALK | ALK-positive NSCLC |
The scaffold’s bioisosteric properties allow it to mimic peptide bonds and purine structures, enhancing target affinity while maintaining metabolic stability. Recent synthetic advances—including transition-metal catalysis, microwave-assisted synthesis, and green chemistry approaches—have expanded access to complex indole derivatives for structure-activity relationship (SAR) studies [1] [5].
Fluorine incorporation into indole derivatives is a strategic approach to optimize pharmacokinetic and pharmacodynamic properties. The fluorine atom’s high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) enable selective modulation of molecular properties without significant steric perturbation. Key benefits include:
In indole-based anticancer agents, fluorine substitution consistently improves target specificity and potency. For example, 4-fluoro-N-(1H-indol-6-ylmethyl)aniline (CAS: 1638253-58-3) incorporates a para-fluorinated aniline moiety linked to the indole C6 position. This design leverages fluorine’s electron-withdrawing properties to fine-tune the electron density of the aniline nitrogen, potentially enhancing hydrogen-bond donation capacity to biological targets [2] [8].
Table 2: Impact of Fluorine Substitution in Indole-Based Drug Candidates
Compound | Fluorine Position | Effect on Potency | Target |
---|---|---|---|
Osimertinib | Indole C-5 | 100-fold increase vs. EGFR T790M | EGFR |
Anlotinib | Aniline para | IC₅₀ = 0.2 nM (VEGFR2) | VEGFR2 |
4-fluoro-N-(indolylmethyl)aniline | Aniline para | Under investigation | Undisclosed |
Traditional single-target anticancer therapies face limitations due to compensatory pathway activation and tumor heterogeneity. Indole derivatives are ideal scaffolds for dual-target inhibitors because their structural plasticity permits simultaneous engagement of multiple oncogenic targets. This approach enhances therapeutic efficacy while potentially reducing resistance development [1] [4] [7].
Promising dual-target strategies involving indoles include:
Table 3: Dual-Target Indole Derivatives in Anticancer Research
Compound | Target Pair | Cancer Model | Key Advantage |
---|---|---|---|
RY103 | IDO1/TDO | Pancreatic cancer | Suppresses kynurenine pathway escape |
ZSNI-21 | HDAC2/ADAM17 | Hepatocellular carcinoma | Blocks Notch1 signaling cascade |
FTO-43 | FTO/m6A RNA demethylase | Glioblastoma/AML | Modulates RNA epigenetics |
The compound 4-fluoro-N-(1H-indol-6-ylmethyl)aniline exemplifies this trend through its hybrid structure: The indole ring may interact with hydrophobic protein pockets, while the fluorinated aniline moiety could engage polar residues or participate in charge-transfer interactions. This bifunctionality positions it as a promising template for dual-target development [1] [2] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1